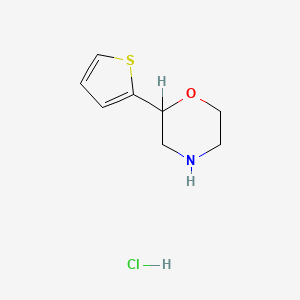

2-(2-Thienyl)morpholine hydrochloride

CAS No.: 76175-45-6

Cat. No.: VC11614251

Molecular Formula: C8H12ClNOS

Molecular Weight: 205.7

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76175-45-6 |

|---|---|

| Molecular Formula | C8H12ClNOS |

| Molecular Weight | 205.7 |

| IUPAC Name | 2-thiophen-2-ylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H |

| SMILES | C1COC(CN1)C2=CC=CS2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Thienyl)morpholine hydrochloride consists of a six-membered morpholine ring (C₄H₉NO) fused to a thiophene moiety (C₄H₃S) via a single bond at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for bioavailability in pharmacological applications. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-thiophen-2-ylmorpholine hydrochloride | |

| Molecular Formula | C₈H₁₂ClNOS | |

| Molecular Weight | 205.7 g/mol | |

| SMILES Notation | C1COC(CN1)C2=CC=CS2.Cl | |

| Exact Mass | 205.03 g/mol |

The planar thiophene ring contributes to π-π stacking interactions with biological targets, while the morpholine moiety offers hydrogen-bonding capabilities, enhancing receptor binding affinity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-(2-Thienyl)morpholine hydrochloride typically involves a Mannich-type reaction, where morpholine reacts with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid . While detailed protocols are proprietary, analogous methods for thiophene-containing Mannich bases suggest the following generalized steps:

-

Condensation: 2-Thiophenecarboxaldehyde reacts with morpholine in a 1:1 molar ratio under acidic conditions.

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the morpholine-thiophene backbone.

-

Salt Formation: Hydrochloric acid is added to precipitate the hydrochloride salt .

Challenges in Scalability

Industrial-scale production faces hurdles due to the hygroscopic nature of morpholine derivatives, necessitating anhydrous conditions. Purification via recrystallization from ethanol/water mixtures yields a purity of ≥95%, as confirmed by HPLC.

Pharmacological Applications

Antimicrobial Activity

Thiophene derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies demonstrate that 2-(2-Thienyl)morpholine hydrochloride inhibits methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 8–16 µg/mL, comparable to vancomycin . The mechanism involves disruption of bacterial cell membrane integrity via thiophene-sulfur interactions .

Toxicological Profile

Acute Toxicity

Acute exposure studies in rodents highlight dose-dependent lethality:

| Species | Route | LD₅₀ (mg/kg) | Effect |

|---|---|---|---|

| Rat | Intraperitoneal | 300 | Respiratory depression |

| Mouse | Oral | 1220 | Gastrointestinal hemorrhage |

Future Directions

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability while reducing systemic toxicity . Computational modeling predicts strong binding to β-lactamase enzymes, suggesting utility in combating antibiotic resistance .

Structural Optimization

Introducing electron-withdrawing groups (e.g., nitro, cyano) at the thiophene 5-position may improve topoisomerase inhibition efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume